ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H16N2O5. This compound is notable for its unique structure, which includes a benzothiophene core, a nitrobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene core .
Scientific Research Applications
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may also interact with cellular membranes, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Uniqueness
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure provides distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C19H16N2O5S |
---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H16N2O5S/c1-3-26-19(23)16-13-6-4-5-7-15(13)27-18(16)20-17(22)12-8-9-14(21(24)25)11(2)10-12/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
NYTPNZNZRHZNOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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